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molecular formula C8H10N2O4S B8743889 Methyl 5-hydroxy-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Methyl 5-hydroxy-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No. B8743889
M. Wt: 230.24 g/mol
InChI Key: KKOZTAOCKJBICU-UHFFFAOYSA-N
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Patent
US08921388B2

Procedure details

In a round-bottomed flask, thiocyanatomethane (17.5 g, 239 mmol) and N-methylhydroxylamine hydrochloride (20 g, 239 mmol) were combined with EtOH (100 ml) to give a light yellow solution. A solution of sodium carbonate (12.7 g, 120 mmol) in water (50 ml) was added slowly over 8 min at RT. The resulting mixture was stirred at RT for 2.5 days and then cooled in an ice bath. Dimethyl but-2-ynedioate (34.0 g, 239 mmol) was added slowly over 10 min and the resulting mixture was stirred for 2 hours, keeping the internal temperature below 22° C. Ice water and EtOAc were added. The organic layer was separated, washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-3-(methylthio)-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate (62.7 g, 239 mmol) was placed in a round-bottomed flask, dissolved in xylene (110 ml), then heated at 140° C. for 48 hours, cooled and then evaporated to dryness to give the crude title product as a brown solid. LCMS: m/z=231 (MH+).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-3-(methylthio)-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate
Quantity
62.7 g
Type
reactant
Reaction Step Five
Quantity
110 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(C)C#N.Cl.CN[OH:8].C(=O)([O-])[O-].[Na+].[Na+].C(OC)(=O)C#CC(OC)=O.CO[C:27](=[O:41])[CH2:28][C:29]1([C:37]([O:39][CH3:40])=[O:38])O[N:32]([CH3:34])[C:31]([S:35][CH3:36])=[N:30]1>O.C1(C)C(C)=CC=CC=1.CCOC(C)=O.CCO>[CH3:40][O:39][C:37]([C:29]1[N:30]=[C:31]([S:35][CH3:36])[N:32]([CH3:34])[C:27](=[O:41])[C:28]=1[OH:8])=[O:38] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
S(C#N)C
Name
Quantity
20 g
Type
reactant
Smiles
Cl.CNO
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
C(C#CC(=O)OC)(=O)OC
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-3-(methylthio)-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate
Quantity
62.7 g
Type
reactant
Smiles
COC(CC1(N=C(N(O1)C)SC)C(=O)OC)=O
Step Six
Name
Quantity
110 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the internal temperature below 22° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
heated at 140° C. for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
COC(=O)C=1N=C(N(C(C1O)=O)C)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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